molecular formula C10H10O3 B170560 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid CAS No. 152148-70-4

2-(2,3-dihydrobenzofuran-6-yl)acetic Acid

Cat. No.: B170560
CAS No.: 152148-70-4
M. Wt: 178.18 g/mol
InChI Key: HBAUAIPLAXNUIM-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzofuran-6-yl)acetic Acid is a synthetic compound derived from benzofuran, a heterocyclic compound commonly found in natural products and pharmaceuticals. This compound has gained attention due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed in the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general protocols for synthesizing benzofuran derivatives, including one-pot etherification and dehydrative cyclization, are likely applicable .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrobenzofuran-6-yl)acetic Acid undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(2,3-Dihydrobenzofuran-6-yl)acetic Acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in treating skin diseases like cancer and psoriasis.

    Industry: Utilized in the development of new drugs and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Psoralen: Used in the treatment of skin diseases like cancer and psoriasis.

    8-Methoxypsoralen: Another compound used for similar therapeutic purposes.

    Angelicin: Known for its antimicrobial properties.

Uniqueness

2-(2,3-Dihydrobenzofuran-6-yl)acetic Acid stands out due to its unique structural features and wide range of biological activities.

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)6-7-1-2-8-3-4-13-9(8)5-7/h1-2,5H,3-4,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAUAIPLAXNUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441682
Record name 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152148-70-4
Record name 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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